(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
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Overview
Description
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is a chemical compound with the molecular formula C8H9BrFIN2S and a molecular weight of 391.04 g/mol . This compound is used in various scientific research applications, particularly in the fields of neurology and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically stored at -20°C and shipped at room temperature .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted derivatives .
Scientific Research Applications
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide include:
- (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Ethyl Ester Monohydriodide
- (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Propyl Ester Monohydriodide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This makes it particularly useful in specific research applications, such as neurology and proteomics .
Properties
IUPAC Name |
[amino(methylsulfanyl)methylidene]-(2-bromo-6-fluorophenyl)azanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKTFKBSOLJFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFIN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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